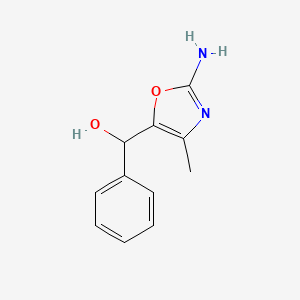

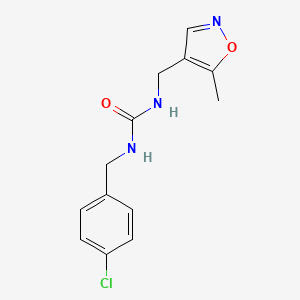

![molecular formula C18H18N2O5S2 B2446746 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886925-88-8](/img/structure/B2446746.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.

Applications De Recherche Scientifique

Synthesis and Computational Analysis

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, part of the sulfonamide family, has been explored for its potential in various scientific research applications. The compound's relevance spans from its role in synthetic chemistry to its implications in medicinal research, reflecting its versatility and importance in scientific studies.

Antimalarial and Antiviral Properties : A study investigated the reactivity of sulfonamide derivatives, including those with a benzo[d]thiazol-2-yl moiety, for their antimalarial activities. These compounds showed promise as COVID-19 drug candidates through computational calculations and molecular docking studies, highlighting their potential therapeutic applications (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated their potential as selective class III antiarrhythmic agents. This suggests their significance in developing treatments for heart rhythm disorders (Morgan et al., 1990).

Anticancer Evaluation : The design and synthesis of compounds containing the benzothiazol-2-yl unit have been evaluated for their anticancer activity. Such studies underscore the importance of these compounds in the search for new cancer therapies (Ravinaik et al., 2021).

Synthesis in Aqueous Media : Efficient preparation methods for azole- and benzazole-based sulfonamides in aqueous ethanol have been developed, demonstrating the compound's role in green chemistry and its environmental benefits (Zali-Boeini et al., 2015).

Inhibitory Properties in Enzymatic Activities : Studies on the synthesis of novel compounds, including those with a benzothiazol-2-yl scaffold, have explored their potential as enzyme inhibitors. This research contributes to the understanding of enzyme regulation and the development of enzyme-based therapies (Supuran et al., 1996).

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-4-27(22,23)14-8-6-5-7-11(14)17(21)20-18-19-15-12(24-2)9-10-13(25-3)16(15)26-18/h5-10H,4H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUFFDLDMXMXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2446665.png)

![3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2446669.png)

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2446671.png)